BChE Inhibitory Potency: Nanomolar IC50 of BChE-IN-30 vs. In-Class and Historical Comparators
BChE-IN-30 demonstrates a human BChE (hBChE) IC50 of 5 ± 1 nM, representing a sub-10 nM potency level. In direct comparison, this is approximately 15.6-fold more potent than the next most active compound from the same study, 27a (BChE-IN-29, IC50 = 78 nM), and over 280-fold more potent than the parent virtual screening hit Z32439948 (IC50 = 1400 nM). Against a historical clinical comparator, BChE-IN-30 is over 5,000-fold more potent than ethopropazine (BChE IC50 = 15.14 µM) [1][2][3].
| Evidence Dimension | hBChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 5 ± 1 nM |
| Comparator Or Baseline | BChE-IN-29 (27a): 78 ± 30 nM; Z32439948: 1400 nM; Ethopropazine: 15,140 nM |
| Quantified Difference | 15.6-fold more potent than 27a; 280-fold more potent than Z32439948; 5,000-fold more potent than Ethopropazine |
| Conditions | Human BChE enzyme inhibition assay; Ellman's method. |
Why This Matters
This sub-10 nM potency enables lower working concentrations in cellular and in vivo models, reducing off-target and vehicle toxicity concerns, a critical factor for long-term or chronic neurodegenerative disease studies.
- [1] Lu, X., Li, Y., Guan, Q., Yang, H., Liu, Y., Du, C., ... & Chen, Y. (2024). Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. ACS Chemical Neuroscience, 15(6), 1135-1156. View Source
- [2] MedChemExpress. BChE-IN-29 (Compound 27a) Product Datasheet. View Source
- [3] Bertin Bioreagent. Ethopropazine (hydrochloride) Product Datasheet. View Source
